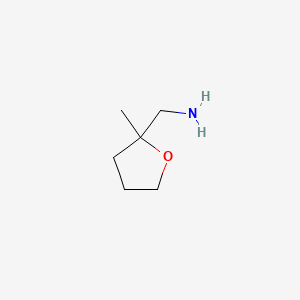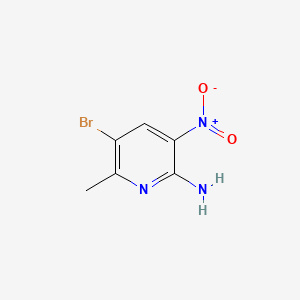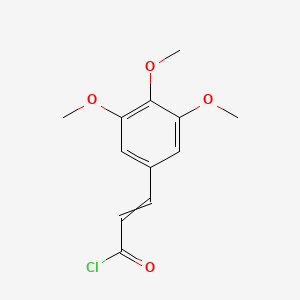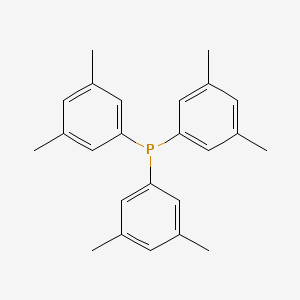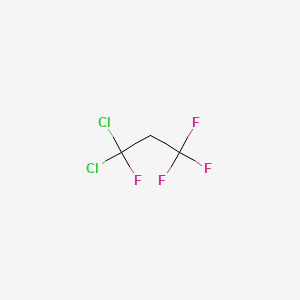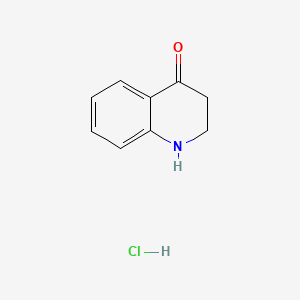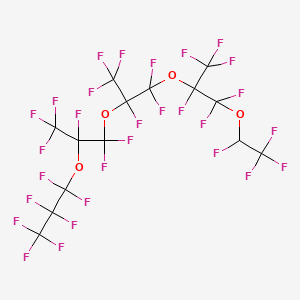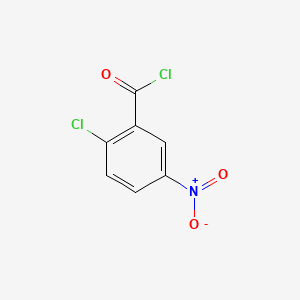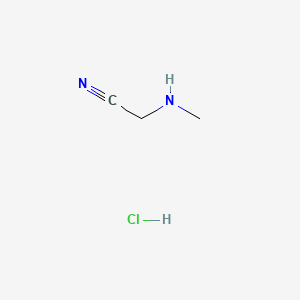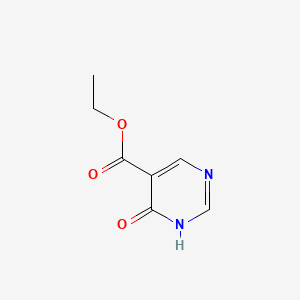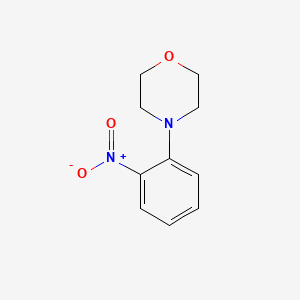
2,4,6-Triphénylpyridine
Vue d'ensemble
Description
2,4,6-Triphenylpyridine is a heterocyclic aromatic compound with the molecular formula C23H17N. It is characterized by a pyridine ring substituted with three phenyl groups at the 2, 4, and 6 positions. This compound is of significant interest due to its unique structural properties and its applications in various fields such as organic synthesis, materials science, and medicinal chemistry .
Applications De Recherche Scientifique
2,4,6-Triphenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-microbial activities.
Mécanisme D'action
Target of Action
2,4,6-Triphenylpyridine is a compound that has been extensively exploited as chemosensors, photosensitizers, and intermediates in the synthesis of therapeutic drugs, insecticides, herbicides, and surfactants . It has been used in photodynamic cell-specific cancer therapy and found to be useful for the synthesis of DNA binding ligands, as a possible target in cancer therapy targeting G-quadruplex DNA .
Mode of Action
The mode of action of 2,4,6-Triphenylpyridine involves a four-step process: aldol condensation, Michael addition, cyclisation, and finally air oxidation . The reaction involves the condensation of an aldehyde and acetophenone to form an aldol product; on the other hand, a molecule of acetophenone with ammonia forms an enamine .
Biochemical Pathways
The biochemical pathways of 2,4,6-Triphenylpyridine involve the cyclo-condensation reaction of acetophenones, benzaldehydes, and ammonium acetate . This is known as one of the most conventional pathways for the synthesis of 2,4,6-triarylpyridines .
Result of Action
The result of the action of 2,4,6-Triphenylpyridine is the formation of highly substituted pyridines . These pyridines have a wide range of biological and pharmaceutical properties such as anti-convulsant, anesthetic, anti-malarial, vasodilator, anti-epileptic character . They are also used in agro-chemicals as pesticidal, fungicidal, and herbicidal .
Action Environment
The action of 2,4,6-Triphenylpyridine can be influenced by environmental factors. For instance, the fluorescence behavior of 2,4,6-triphenyl pyridine-functionalized polytyrosine shows solvatochromic effects in solvents with different polarities . Additionally, the reaction for the synthesis of 2,4,6-Triphenylpyridine proceeds well in the presence of 1 mol% of HNTf2 at 80 C under solvent-free conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Triphenylpyridine can be synthesized through several methods. One common approach involves the cyclocondensation of acetophenone, benzaldehyde, and ammonium acetate. This reaction typically occurs under mild conditions and can be catalyzed by various catalysts such as Al/Ag3PO4, oxozirconium chloride, or activated Fuller’s earth . Another method involves the oxidative cyclization of ketoximes with phenylacetic acids using heterogeneous catalysts like Sr-doped LaCoO3 perovskite .
Industrial Production Methods: Industrial production of 2,4,6-triphenylpyridine often employs green and efficient protocols to minimize environmental impact. Solvent-free conditions and reusable heterogeneous catalysts are preferred to enhance the economic and ecological efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triphenylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the phenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Comparaison Avec Des Composés Similaires
2,4,6-Triphenylpyrylium: Similar structure but with a pyrylium core.
2,4,6-Tris(4-azidophenyl)pyridine: Contains azido groups instead of phenyl groups.
2,4,6-Tris(4-bromophenyl)pyridine: Bromine-substituted derivative.
Uniqueness: 2,4,6-Triphenylpyridine is unique due to its combination of three phenyl groups on a pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high thermal stability and specific photophysical characteristics .
Propriétés
IUPAC Name |
2,4,6-triphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZHWQQBYDFNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206730 | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-35-8 | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 580-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 2,4,6-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triphenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4,6-Triphenylpyridine?
A1: The molecular formula of 2,4,6-Triphenylpyridine is C23H17N, and its molecular weight is 307.38 g/mol. []
Q2: What is the preferred conformation of 2,4,6-Triphenylpyridine?
A2: Both experimental and theoretical studies, including X-ray analysis and AM1 calculations, indicate that 2,4,6-Triphenylpyridine adopts a disrotatory conformation. []
Q3: How does the structure of 3-Methoxy-2,4,6-triphenylpyridine minimize steric hindrance?
A3: In 3-Methoxy-2,4,6-triphenylpyridine, the methoxy group attached to the pyridine ring at the C3 position is nearly orthogonal to the pyridine ring plane. This minimizes steric hindrance with the neighboring phenyl rings. []
Q4: What kind of fluorescence properties do polymers containing 2,4,6-Triphenylpyridine units exhibit?
A5: Conjugated polymers incorporating 2,4,6-Triphenylpyridine moieties typically display strong fluorescence emission with large Stokes' shifts and high quantum yields. []
Q5: Do 2,4,6-Triphenylpyridine-based luminogens exhibit aggregation-induced emission enhancement (AIEE)?
A6: Yes, both small-molecule and polymeric luminogens based on the 2,4,6-Triphenylpyridine core have demonstrated AIEE properties. [, ]
Q6: How does crystallization affect the emission of 2,4,6-Triphenylpyridine and its cyano-functionalized derivative (TPP-CN)?
A7: Both 2,4,6-Triphenylpyridine and TPP-CN exhibit crystallization-enhanced emission (CEE). This is evidenced by their enhanced emission in crystalline structures formed through solvent-fuming and increased emission intensity in solid samples with prolonged annealing time under solvent vapors. [, ]
Q7: What are the electrochemical properties of poly(p-phenylenevinylene) derivatives containing 2,4,6-Triphenylpyridine (PN) or 1,3,5-triphenylbenzene (PC) segments?
A9: Both PC and PN polymers exhibit irreversible oxidation. PN shows quasi-reversible reduction, while PC reduces irreversibly. PC also has slightly higher ionization potential and electron affinity compared to PN. []
Q8: How can 2,4,6-Triphenylpyridine act as a neutral leaving group in palladium-catalyzed allylation reactions?
A10: N-allyl-2,4,6-triphenylpyridinium tetrafluoroborates can function as allylating reagents in palladium(0)-catalyzed reactions. 2,4,6-Triphenylpyridine is subsequently eliminated as a neutral leaving group. This method enables the allylation of various nucleophiles, including morpholine, sodium dimethyl malonate, and 2,6-dimethylaniline, under mild conditions. [, ]
Q9: How can 2,4,6-Triphenylpyridinium salts be used to synthesize alkyl thiocyanates from primary amines?
A11: Primary amines react with 2,4,6-Triphenylpyrylium thiocyanate to form 1-substituted-2,4,6-triphenylpyridinium thiocyanates. These intermediates readily undergo pyrolysis to yield the corresponding alkyl thiocyanate and 2,4,6-triphenylpyridine. []
Q10: What is a notable difference in reactivity between 2,4,6-triphenylphosphinine and 2,4,6-Triphenylpyridine towards Ir(III) and Rh(III)?
A12: While 2,4,6-triphenylphosphinine undergoes C-H activation with Ir(III) and Rh(III) to form cyclometalated complexes, 2,4,6-Triphenylpyridine does not exhibit this reactivity, highlighting a significant difference in their behavior despite their structural similarity. []
Q11: Can you describe a one-pot synthesis method for 2,4,6-triphenylpyridines?
A13: A copper-catalyzed oxidative sp3 C−H coupling of acetophenones with toluene derivatives offers a highly efficient one-pot synthesis of polysubstituted pyridines. This method exhibits good functional group tolerance and provides 2,4,6-triphenylpyridine in high yields. []
Q12: Can a metal-organic framework (MOF) containing 2,4,6-Triphenylpyridine be used as a catalyst?
A14: Yes, the porous crystalline Fe3O(BPDC)3 MOF, synthesized using a 2,4,6-Triphenylpyridine-derived linker (H3PTB = 4,4',4''-(pyridine-2,4,6-triyl)tribenzoic acid), acts as an efficient catalyst for the oxidative coupling of benzaldehyde and (E)-1-phenylethan-1-one O-acetyl oxime to form 2,4,6-triphenylpyridine. []
Q13: How does the Fe3O(BPDC)3 MOF compare to other catalysts in this oxidative coupling reaction?
A15: The Fe3O(BPDC)3 MOF demonstrates superior catalytic activity compared to other MOFs and traditional homogeneous catalysts in this reaction, achieving a higher reaction yield under milder conditions. []
Q14: Are there any examples of 2,4,6-Triphenylpyridine-based complexes used in photoredox catalysis?
A16: Anionic platinum(II) tetrazolato complexes incorporating a doubly cyclometalated 2,4,6-triphenylpyridine ligand have shown promise as photoredox catalysts for various reactions, including α-amino C–H functionalization, atom transfer radical addition (ATRA) chemistry, and hydrodeiodination. []
Q15: Have computational methods been used to study 2,4,6-Triphenylpyridine and its derivatives?
A17: Yes, computational techniques such as density functional theory (DFT) calculations have been employed to investigate the photophysical and electrochemical properties of 2,4,6-Triphenylpyridine-based cationic iridium(III) complexes. []
Q16: What insights have DFT calculations provided regarding the intramolecular interactions in these iridium(III) complexes?
A18: DFT studies have shown that despite the presence of close intramolecular face-to-face π–π stacking interactions in the ground state, these interactions are not strong enough to prevent the lengthening of Ir–N bonds in the excited metal-centered (3MC) states. []
Q17: Have computational studies been used to understand the mechanism of 2,4,6-Triphenylpyridine participation in C–F bond activation?
A19: Computational chemistry, coupled with experimental data, suggests that C–F activation in benzotrifluorides, mediated by frustrated Lewis pairs (FLPs) containing 2,4,6-Triphenylpyridine and B(C6F5)3, likely proceeds through a Lewis acid assisted SN1 pathway rather than a concerted FLP mechanism. []
Q18: How does the incorporation of 2,4,6-Triphenylpyridine units influence the thermal stability of polymers?
A20: The inclusion of 2,4,6-Triphenylpyridine moieties, particularly when linked to a 3,6-bis(tert-butyl)carbazole fragment, can significantly enhance the glass transition temperature of polymers, improving their thermal stability. []
Q19: Can 2,4,6-Triphenylpyridine derivatives be used in the synthesis of macrocyclic lactones?
A22: Yes, 2,4,6-Triphenylpyridine, along with 2-chloro-6-methyl-1,3-diphenylpyridinium tetrafluoroborate and benzyltriethylammonium chloride, can facilitate the high-yield conversion of long-chain hydroxy acids into macrocyclic lactones. This method has been successfully applied in the synthesis of various biologically relevant lactones. []
Q20: Can 2,4,6-Triphenylpyridine be used as a building block for proton-conducting nanotubes?
A23: A 2,4,6-triphenylpyridine-based diamine can be condensed with different aromatic dialdehydes to create various macrocycles that self-assemble into proton-conducting nanotubes upon protonation. These nanotubes exhibit varying proton conductivities due to differences in their internal pore sizes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

